molecular formula C16H17F3N4O2 B6425281 N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-6-(trifluoromethyl)pyridine-3-carboxamide CAS No. 2034229-34-8

N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-6-(trifluoromethyl)pyridine-3-carboxamide

Cat. No.: B6425281
CAS No.: 2034229-34-8
M. Wt: 354.33 g/mol
InChI Key: YWQOUUSWJKQZMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-6-(trifluoromethyl)pyridine-3-carboxamide is a pyridine-carboxamide derivative featuring a pyrazole moiety substituted with a tetrahydropyran (oxane) group. The trifluoromethyl (CF₃) group on the pyridine ring enhances lipophilicity and metabolic stability, while the oxane substituent may influence conformational flexibility and pharmacokinetic properties.

Properties

IUPAC Name

N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]-6-(trifluoromethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N4O2/c17-16(18,19)14-5-4-11(7-20-14)15(24)22-12-8-21-23(9-12)10-13-3-1-2-6-25-13/h4-5,7-9,13H,1-3,6,10H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWQOUUSWJKQZMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CN2C=C(C=N2)NC(=O)C3=CN=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with three classes of analogs based on structural features, analytical data, and functional roles derived from the evidence.

Pyrazole-Pyridine Carboxamides with Variable Substituents

Compounds 108 , 109 , 110 , 117 , and 118 () share a pyrazole-pyridine-carboxamide backbone but differ in substituents:

  • Compound 108 : Contains a 1,2,4-triazole group. Purity: 99.46–99.94% (HPLC).
  • Compound 109/110 : Pyrazole-substituted derivatives with purity ranging from 94.45% to 100%.
  • Compound 117/118: Include a cyano (CN) group on the pyrrole ring, achieving >99% purity.

Key Observations :

  • The presence of electron-withdrawing groups (e.g., CF₃, CN) correlates with higher purity in HPLC analyses, likely due to improved synthetic control .
  • The oxane group in the target compound may confer superior solubility compared to triazole or cyano analogs, though direct data are lacking.
Trifluoromethyl-Substituted Neurokinin Antagonists

Imnopitant (), a neurokinin NK1 receptor antagonist, shares structural motifs with the target compound:

  • Core : Pyridine-3-carboxamide.
  • Substituents : Bis(trifluoromethyl)phenyl and 4-methylpiperazine groups.

Comparison :

  • Imnopitant’s piperazine moiety enhances basicity, which is absent in the oxane-substituted target compound, implying differences in bioavailability and tissue distribution.
Pyrazolopyridine Derivatives with Ethyl/Methyl Substitutions

The compound 1005612-70-3 () features a pyrazolo[3,4-b]pyridine core with ethyl and methyl groups:

  • Molecular Weight : 374.4 g/mol.
  • Substituents : Ethyl (C₂H₅) and methyl (CH₃) groups on the pyrazole ring.

Structural Insights :

  • The ethyl group in 1005612-70-3 may increase metabolic stability compared to the oxane group in the target compound, which could undergo oxidative metabolism .
  • The target compound’s oxane ring might improve water solubility due to its oxygen heteroatom, a feature absent in 1005612-70-3 .

Research Implications

  • Synthetic Feasibility : The high purity of CF₃/CN-substituted analogs () suggests that the target compound’s synthesis could be optimized using similar protocols .
  • Pharmacological Potential: Imnopitant’s NK1 antagonism () implies that the target compound may have unexplored CNS applications, warranting receptor-binding assays.
  • ADME Properties : The oxane group’s impact on solubility and metabolism should be empirically validated against ethyl/methyl-substituted analogs () .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.